Lanicemine, chemically known as (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , , ] This classification stems from its ability to temporarily bind to and block the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. [, , , , , , , ] Lanicemine has garnered significant attention in scientific research, particularly in the fields of neuroscience and pharmacology, for its potential therapeutic applications in various neurological and psychiatric disorders. [, , , , , , , , , ]
Lanicemine, also known as AZD6765, is a novel pharmaceutical compound primarily classified as an N-Methyl-D-Aspartate receptor antagonist. It has been investigated for its potential therapeutic applications in treating major depressive disorder and other mood disorders. The compound acts by modulating glutamatergic neurotransmission, which is believed to play a significant role in mood regulation and the pathophysiology of depression.
Lanicemine was developed by AstraZeneca and has undergone various clinical trials to assess its efficacy and safety in treating depression. It is derived from the chemical structure of ketamine, which is known for its rapid antidepressant effects but also associated with significant side effects.
Lanicemine is classified under the category of NMDA receptor antagonists, specifically targeting the NMDA receptor channels. Its mechanism of action involves blocking the ion flow through these receptors, which is crucial for excitatory neurotransmission in the brain.
The synthesis of lanicemine involves several chemical reactions that modify the ketamine structure to enhance its pharmacological properties while minimizing side effects. The precise synthetic pathway has been described in patent literature, detailing various intermediates and reaction conditions.
The synthesis typically includes:
Lanicemine's molecular formula is CHNO, with a specific arrangement that allows it to interact effectively with NMDA receptors. Its structural features include:
The compound's molecular weight is approximately 231.27 g/mol, and it exhibits specific stereochemistry that influences its pharmacological activity.
Lanicemine undergoes various chemical reactions during its synthesis and metabolism:
The reactivity of lanicemine can be influenced by factors such as pH, temperature, and presence of solvents, which are critical during both synthesis and formulation.
Lanicemine functions primarily as an antagonist at NMDA receptors. By blocking these receptors, it reduces excitatory neurotransmission associated with glutamate signaling. This action leads to downstream effects that enhance synaptic plasticity and promote neurotrophic signaling pathways.
Research indicates that lanicemine can lead to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth. This modulation of BDNF levels is believed to contribute to its antidepressant effects.
Lanicemine has been primarily investigated for its use in treating major depressive disorder, particularly in patients who have not responded adequately to traditional antidepressants. Clinical studies have shown promise in its ability to provide rapid relief from depressive symptoms without the dissociative side effects often associated with ketamine.
Additionally, ongoing research explores its potential applications in other psychiatric disorders, including anxiety disorders and post-traumatic stress disorder. The unique mechanism of action offers a new avenue for therapeutic intervention in complex mood disorders where conventional treatments may fail.
Lanicemine (development codes AZD6765 and AR-R 15896AR) represents a significant advancement in the pursuit of glutamatergic antidepressants targeting the N-methyl-D-aspartate receptor (NMDAR). As a low-trapping NMDA channel blocker, lanicemine occupies the ion channel with reduced dwell time compared to classical NMDAR antagonists like ketamine. This pharmacological profile translates to modulated receptor blockade rather than complete inhibition, theoretically preserving physiological neurotransmission while preventing pathological overactivation. Its emergence marks a pivotal moment in depression therapeutics, bridging the gap between ketamine's rapid efficacy and the need for improved tolerability [3] [8].
The exploration of NMDA receptor antagonists in depression began serendipitously with clinical observations of ketamine's psychotropic effects. Initial preclinical studies demonstrated that non-competitive NMDA antagonists like AP-7 and MK-801 exhibited antidepressant-like properties in animal models. However, the transformative moment arrived in 2000 when Berman et al. published the first randomized controlled trial demonstrating ketamine's rapid antidepressant effects in humans. This study revealed that a single subanesthetic-dose ketamine infusion (0.5 mg/kg over 40 minutes) produced significant reductions in depressive symptoms within 72 hours in treatment-resistant patients – an unprecedented timeframe compared to conventional monoaminergic antidepressants [5] [6].
Despite ketamine's remarkable efficacy, its clinical utility was hampered by significant limitations:
These limitations catalyzed the search for novel NMDA antagonists with improved therapeutic indices. Early candidates like memantine (a low-affinity NMDA antagonist approved for Alzheimer's disease) showed inconsistent or minimal antidepressant effects in clinical trials. This highlighted the nuanced pharmacology of NMDA blockade, suggesting that not all NMDA antagonists share ketamine's rapid antidepressant properties. The field required compounds with optimized receptor interaction kinetics to dissociate antidepressant effects from undesirable side effects [5] [10].
The development of lanicemine is grounded in the glutamatergic dysregulation hypothesis of Major Depressive Disorder (MDD). This framework posits that depression involves pathological alterations in glutamate neurotransmission and signaling cascades, rather than solely monoaminergic deficits. Glutamate, the primary excitatory neurotransmitter in the central nervous system, is present in approximately 80% of neurons and regulates synaptic plasticity, learning, and memory. Converging evidence from multiple methodologies supports glutamatergic dysfunction in MDD [1] [5]:
Table 1: Glutamate System Alterations in MDD Brain Regions
Brain Region | Glutamate/Glx Alteration | Clinical Correlation |
---|---|---|
Dorsolateral PFC | Decreased Glx | Impaired executive function |
Anterior Cingulate Cortex | Decreased Glx | Emotional dysregulation |
Occipital Cortex | Increased Glutamate | Sensory processing alterations |
Hippocampus | Decreased Glx | Memory deficits |
These alterations demonstrate regional specificity rather than global changes [1] [4].
The excitatory-inhibitory imbalance model provides a mechanistic link between glutamate dysregulation and depression pathophysiology. Chronic stress induces excessive glutamatergic signaling, leading to excitotoxic damage in stress-vulnerable regions like the prefrontal cortex (PFC) and hippocampus. This manifests as dendritic retraction, spine loss, and impaired neuroplasticity – structural correlates of depressive symptomatology. NMDA receptor antagonists like lanicemine theoretically interrupt this pathological cascade by normalizing excessive glutamate transmission and facilitating synaptic restoration [1] [4] [5].
Lanicemine emerged as a rationally designed NMDA antagonist addressing ketamine's limitations through distinct receptor binding kinetics. As a low-trapping channel blocker, lanicemine binds the NMDA receptor channel with lower affinity and shorter dwell time than ketamine. This translates to reduced channel blockade duration during physiological activation, potentially preserving more normal neurotransmission while still preventing pathological overactivation. This pharmacokinetic profile was hypothesized to maintain antidepressant efficacy while minimizing dissociative and psychotomimetic adverse effects [3] [8].
Preclinical and clinical evidence supported lanicemine's differentiated profile:
Electrophysiological Differentiation: Quantitative electroencephalography (qEEG) demonstrated that lanicemine produced significantly less increase in gamma band power (32.5-48 Hz) than ketamine in healthy volunteers. Gamma power is a putative biomarker of cortical disinhibition linked to ketamine's dissociative effects. Lanicemine 150 mg induced only 15% of the gamma power increase observed with ketamine 0.5 mg/kg, suggesting reduced disruption of cortical network activity [8].
Functional Connectivity Biomarkers: Functional magnetic resonance imaging (fMRI) studies revealed differential effects on prefrontal connectivity:
Table 2: Comparative Pharmacology of NMDA Receptor Antagonists in Depression
Pharmacological Property | Ketamine | Lanicemine | Memantine |
---|---|---|---|
NMDA Receptor Affinity (Ki) | ~0.3-0.5 μM | Low micromolar | ~0.5 μM |
Channel Blocking Kinetics | High-trapping | Low-trapping | Very fast off-rate |
Gamma EEG Power Increase | Significant | Minimal | Not reported |
PFC GBCr Modulation | Strong increase | No significant change | Not established |
Antidepressant Durability | 3-7 days | <48 hours | Limited efficacy |
Lanicemine's development represented a paradigm shift toward target engagement biomarkers in antidepressant development. Its testing incorporated qEEG to confirm brain penetration and target engagement, and fMRI to probe functional connectivity changes. This biomarker-driven approach aimed to optimize dosing regimens and identify mechanistically relevant efficacy signals prior to costly large-scale trials. While later phase III trials ultimately did not confirm significant antidepressant efficacy versus placebo, lanicemine's development provided crucial insights:
Lanicemine's legacy persists in ongoing efforts to develop tolerable rapid-acting antidepressants. Its clinical profile suggests that while low-trapping kinetics mitigate adverse effects, they may also attenuate antidepressant efficacy compared to ketamine. This underscores the complex therapeutic window for NMDA modulation in depression and informs ongoing development of subunit-selective NMDA modulators (e.g., GluN2B antagonists) and novel compounds targeting downstream effectors of ketamine's action [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1